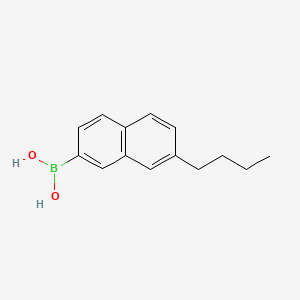
(7-Butylnaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-Butylnaphthalen-2-yl)boronic acid” is an organoboron compound . It has a molecular formula of C14H17BO2 and a molecular weight of 228.10 . It is also known as a chemical compound .
Synthesis Analysis
Borinic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . Protodeboronation of boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “(7-Butylnaphthalen-2-yl)boronic acid” involves a boron atom bonded to two carbon atoms and one oxygen atom . This results in an enhanced Lewis acidity compared to boronic acids .Chemical Reactions Analysis
Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, are known to undergo various chemical reactions. For instance, they can participate in cross-coupling reactions . Boronic acids can also undergo protodeboronation, yielding boric acid .Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .Aplicaciones Científicas De Investigación
Nickel-Catalyzed Decarboxylative Borylation
A versatile nickel-catalyzed process has been developed for replacing carboxylic acids with boronate esters using a phthalimide activator. This method facilitates late-stage modification of complex molecules and has been utilized to produce potent in vitro inhibitors of human neutrophil elastase, a target for treating inflammatory lung diseases. The approach demonstrates the utility of boronic acids in medicinal chemistry, particularly in drug discovery and development, by enabling the convenient synthesis of complex boronic acids from readily available carboxylic acids (Li et al., 2017).
Heterocyclic Boronic Acids Synthesis and Applications
The synthesis and applications of a range of heterocyclic boronic acids have been reviewed, highlighting their importance in the synthesis of biphenyls via Suzuki reactions and their biological activities. Despite their utility, the synthesis of heterocyclic boronic acids often presents challenges, underscoring the need for innovative approaches to overcome these difficulties (Tyrrell & Brookes, 2003).
Organic Room-Temperature Phosphorescent Materials
Cyclic esterification of aryl boronic acids with appropriate dihydric alcohols has been shown to be an effective method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This approach has enabled the conversion of non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes, demonstrating the potential of boronic acids in materials science for developing advanced luminescent materials (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of (7-Butylnaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with the metal catalyst in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of (7-Butylnaphthalen-2-yl)boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry, chemical biology, biomedical devices, and material chemistry . The development of new boronic acid-based compounds and the exploration of novel chemistries using boron are areas of ongoing research .
Propiedades
IUPAC Name |
(7-butylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-2-3-4-11-5-6-12-7-8-14(15(16)17)10-13(12)9-11/h5-10,16-17H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXADVUJCDBJIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675746 |
Source


|
| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Butylnaphthalen-2-yl)boronic acid | |
CAS RN |
1310384-80-5 |
Source


|
| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

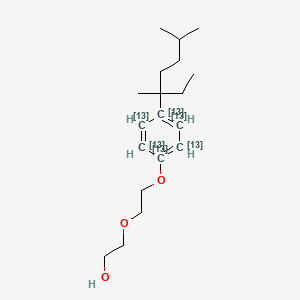


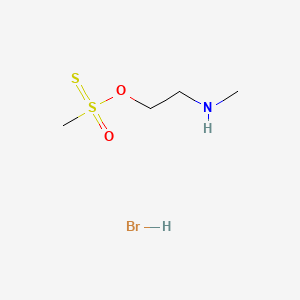
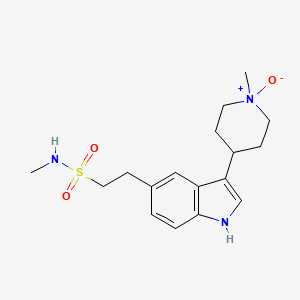

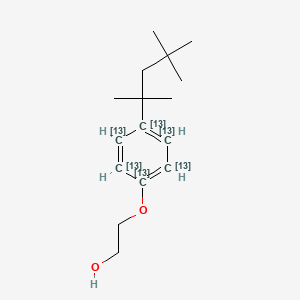
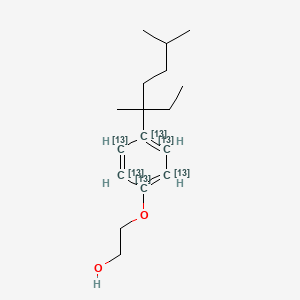

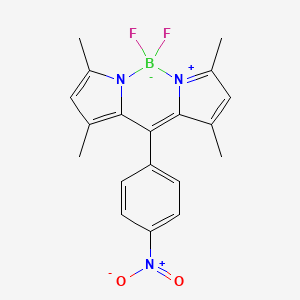
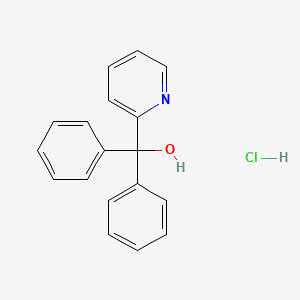

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)